1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione
Description
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione is a linear nonane derivative featuring three ketone groups (at positions 1, 5, and 9) and two 4-fluorophenyl substituents at the terminal positions. Key characteristics likely include:
- Structural backbone: A nine-carbon chain with ketones at positions 1, 5, and 7.
- Substituents: Electron-withdrawing fluorine atoms on the aromatic rings, which may influence electronic properties and intermolecular interactions.
- Potential applications: Based on analogs, possible roles in coordination chemistry (e.g., lanthanide binding) or bioactive molecules (e.g., enzyme inhibition) are plausible .
Properties
IUPAC Name |
1,9-bis(4-fluorophenyl)nonane-1,5,9-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2O3/c22-17-11-7-15(8-12-17)20(25)5-1-3-19(24)4-2-6-21(26)16-9-13-18(23)14-10-16/h7-14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPNHJSQXBEVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)CCCC(=O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione involves multiple steps, typically starting from commercially available precursors. One common route involves the reaction of 4-fluorobenzaldehyde with a suitable nonane derivative under controlled conditions to form the desired trione structure . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This may involve continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione has diverse applications in scientific research:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated as an impurity in pharmaceutical formulations, particularly in the context of Ezetimibe.
Industry: Utilized in the quality control and assurance processes during the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione is primarily related to its role as an impurity in Ezetimibe. It interacts with molecular targets involved in cholesterol absorption, potentially affecting the efficacy and safety of the medication. The specific pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)
Core Structure: PPAPs feature a bicyclo[3.3.1]nonane-2,4,9-trione core substituted with prenyl/geranyl chains (e.g., hyperforin) . Key Differences:
- Topology : PPAPs are bicyclic, whereas the target compound is linear.
- Substituents: PPAPs have hydrophobic prenyl groups, contrasting with the fluorophenyl groups in the target compound. Bioactivity: PPAPs exhibit antibacterial, antitumoral, and acetylcholinesterase inhibitory activities (IC50: 7.1–9.6 μM for acetylcholinesterase) .
Nonane-1,9-diylbis(4,1-phenylene) Bis(4'-ethyl-[1,1'-biphenyl]-4-carboxylate)
Structural Features: A nonane backbone with aromatic ester termini (4-ethyl-biphenyl carboxylate groups) . Comparison:
- Functional Groups : The target compound has ketones and fluorophenyl groups, while this analog has ester linkages and ethyl-biphenyl moieties.
- Synthesis : Both compounds are synthesized via multi-step organic reactions, but the target compound may require fluorination steps.
- Spectral Data : The analog’s ¹H NMR shows aromatic protons at δ 7.5–7.0 ppm, while the target compound’s fluorophenyl groups would likely exhibit deshielded aromatic signals .
1,9-Bis(acryloyloxy)nonane
Applications: A crosslinking monomer in polymer synthesis, contributing to mechanical toughness and self-healing properties in elastomers . Contrast: The target compound’s ketones and fluorophenyl groups may enable distinct reactivity (e.g., hydrogen bonding or coordination) compared to the acrylate esters in this monomer.
Lanthanide Coordination Compounds
Example: 1,9-Bis(1′-phenyl-3′-methyl-5′-oxopyrazol-4′-yl)nonanedione-[1,9] (H₂A) forms La(III) complexes with synergistic extraction behavior . Comparison:
- Spectroscopy : H₂A shows IR peaks for C=O (1,650 cm⁻¹) and N–H (3,400 cm⁻¹), whereas the target compound’s IR would emphasize ketone C=O (~1,700 cm⁻¹) and aromatic C–F (~1,200 cm⁻¹) stretches .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Spectral Data Comparison
Biological Activity
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione is a synthetic organic compound notable for its potential biological activities. This compound has garnered interest in pharmacological research due to its interactions with various biological pathways and its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features two 4-fluorophenyl groups attached to a nonane backbone with three ketone functional groups at positions 1, 5, and 9.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 362.39 g/mol |
| CAS Number | 914777-33-6 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to modulate various biochemical pathways related to cholesterol metabolism and may influence lipid profiles by interacting with metabolic enzymes .
Case Study 1: Cholesterol Metabolism
In a study investigating the effects of various triones on cholesterol metabolism, it was found that this compound influenced the activity of key enzymes involved in lipid metabolism. The compound's interaction with these enzymes suggests a potential role in therapeutic applications for hyperlipidemia.
Case Study 2: Anticancer Screening
A screening of structurally related compounds revealed that those with similar functional groups exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other compounds featuring similar structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
